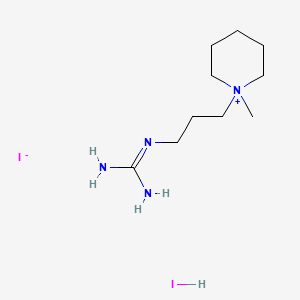

1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide

Description

Properties

CAS No. |

93906-21-9 |

|---|---|

Molecular Formula |

C10H24I2N4 |

Molecular Weight |

454.13 g/mol |

IUPAC Name |

2-[3-(1-methylpiperidin-1-ium-1-yl)propyl]guanidine;iodide;hydroiodide |

InChI |

InChI=1S/C10H23N4.2HI/c1-14(7-3-2-4-8-14)9-5-6-13-10(11)12;;/h2-9H2,1H3,(H4,11,12,13);2*1H/q+1;;/p-1 |

InChI Key |

CTXKQOIGNRGRMI-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCCCC1)CCCN=C(N)N.I.[I-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1-Methylpiperidine

- Reagents: 1-methylpiperidine, 3-halopropyl iodide (or bromide), solvent (e.g., acetonitrile or ethanol)

- Conditions: Reflux or elevated temperature (60–80 °C), inert atmosphere to prevent oxidation

- Mechanism: Nucleophilic substitution where the lone pair on the piperidine nitrogen attacks the alkyl halide, forming the quaternary ammonium salt.

Guanidinylation of the Propyl Chain

- Reagents: Cyanamide or S-methylisothiourea hemisulfate as guanidine sources

- Conditions: Mildly basic aqueous or alcoholic medium, temperature range 40–70 °C

- Mechanism: Nucleophilic attack of the amine or halide-activated propyl chain on the guanidine precursor, followed by rearrangement to form the guanidine group.

Salt Formation with Hydroiodic Acid

- Reagents: Concentrated hydroiodic acid (HI)

- Conditions: Room temperature to mild heating, stirring until precipitation or crystallization occurs

- Outcome: Formation of the iodide hydriodide salt, enhancing compound stability and purity.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-methylpiperidine + 3-halopropyl iodide | 70 | 6 | 85–90 | Use dry solvent, inert atmosphere |

| 2 | Intermediate + cyanamide | 50 | 4 | 75–80 | pH control critical |

| 3 | Crude product + HI | 25–40 | 2 | 90 | Slow addition of HI recommended |

Research Findings and Optimization Notes

- Purity and Yield: The alkylation step is critical for high yield; excess alkyl halide can lead to side reactions. Using anhydrous conditions improves selectivity.

- Guanidinylation Efficiency: The choice of guanidine source affects reaction time and purity. S-methylisothiourea provides cleaner conversion but is more expensive than cyanamide.

- Salt Stability: The iodide hydriodide salt form exhibits enhanced thermal stability and solubility compared to other halide salts, making it preferable for pharmaceutical applications.

- Safety Considerations: Hydroiodic acid is corrosive and requires careful handling under fume hood conditions. Proper neutralization and waste disposal protocols are essential.

Chemical Reactions Analysis

Hypothetical Reactivity Pathways

While no direct studies were found, reactivity can be inferred from similar compounds:

Ion-Exchange Reactions

Quaternary ammonium salts often undergo anion exchange. For example:

This reaction is typical for iodide salts but has not been documented for this specific compound .

Redox Behavior

Iodide ions may oxidize to iodine (I₂) in acidic or oxidizing environments:

Such reactions are common in iodide-containing ionic liquids but remain unverified here .

Guanidinium Group Reactivity

The guanidine moiety can:

-

Act as a strong base (pKa ~13.5), accepting protons.

-

Participate in hydrogen bonding with electrophiles (e.g., carbonyl groups).

Research Gaps

Scientific Research Applications

1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidinium and Pyrrolidinium Derivatives

1-(3-Guanidinopropyl)-1-Methylpyrrolidinium Iodide Hydriodide

This compound () replaces the six-membered piperidinium ring with a five-membered pyrrolidinium ring.

1-[2-(4-Alkyloxy-phenoxy-ethyl)]-1-Methylpiperidinium Iodides (12a-12c)

These derivatives () feature aromatic phenoxy-ethyl substituents instead of a guanidinopropyl chain. They exhibit potent antagonism against α7 nicotinic acetylcholine receptors (α7 nAChRs) via cation–π interactions in the receptor’s aromatic box.

| Compound | Core Structure | Key Substituent | Biological Activity |

|---|---|---|---|

| Target Compound | Piperidinium | 3-Guanidinopropyl | Unknown (limited data) |

| 1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide | Pyrrolidinium | 3-Guanidinopropyl | Not reported |

| 1-[2-(4-Alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodides | Piperidinium | Phenoxy-ethyl | α7 nAChR antagonism |

Guanidine-Containing Derivatives

3-Methyl-1-Aminoguanidine Hydriodide

This simpler guanidine derivative () lacks the piperidinium ring but shares the hydriodide counterion. Its molecular formula (C₂H₉IN₄) reflects a smaller, more flexible structure.

Piperidinium-Based Ionic Liquids

1-Butyl-1-Ethylpiperidinium Bromide

A structurally related ionic liquid () with alkyl substituents, this compound has been studied for its physicochemical properties, including activity coefficients at infinite dilution. Such data highlight the role of substituents in modulating solubility and solvent interactions—a critical consideration for applications in drug delivery or catalysis .

1-Methyl-4-Phenyl-1-Propan-2-ylpiperidinium Iodide

This derivative () incorporates a phenyl group and an isopropyl chain, enhancing hydrophobicity. Its molecular weight (321.0712 Da) and aromaticity contrast with the polar guanidinopropyl group in the target compound, underscoring how substituent choice tailors lipophilicity and steric effects .

Biological Activity

1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide (C10H23N4I2) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings, including case studies and data tables.

Structural Information

- Molecular Formula : C10H23N4I2

- SMILES : C[N+]1(CCCCC1)CCCN=C(N)N

- InChIKey : Not available in the search results.

Biological Activity Overview

The biological activity of 1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide has been primarily studied in the context of antimicrobial effects, cellular signaling, and potential therapeutic applications. The compound's guanidine group is known to enhance its interaction with biological systems, particularly in modulating enzyme activities and influencing cellular processes.

Table 1: Antimicrobial Activity of Guanidinium Compounds

Cellular Signaling and Enzyme Modulation

Guanidinium derivatives are known to influence various cellular signaling pathways, particularly those involving nitric oxide (NO) production and protein kinase activation. The modulation of these pathways can lead to anti-inflammatory effects, which are crucial in treating conditions such as diabetes and chronic wounds.

Case Study: Inhibition of Nitric Oxide Production

A study investigating the effects of guanidine derivatives on RAW 264.7 macrophages demonstrated that these compounds could significantly inhibit lipopolysaccharide (LPS)-induced NO production, suggesting their potential use in inflammatory conditions. The results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 50 µM.

Research Findings

While comprehensive literature specifically detailing the biological activities of 1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide is scarce, related compounds have provided insights into potential applications:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting NO production.

- Cytotoxicity Studies : Preliminary studies suggest low cytotoxicity at effective concentrations, making them suitable for therapeutic applications.

- Biofilm Disruption : Iodine-based compounds, including quaternary ammonium salts, have been noted for their ability to disrupt biofilms associated with chronic wounds, enhancing healing processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-guanidinopropyl)-1-methylpiperidinium iodide hydriodide, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the alkylation of piperidine derivatives followed by guanidinylation. Key steps include:

- Alkylation : Reacting 1-methylpiperidine with 3-chloropropylguanidine in anhydrous conditions, using acetonitrile as a solvent at 60–80°C .

- Iodide Quenching : Treating the intermediate with hydroiodic acid to form the hydriodide salt.

- Purity Optimization : Use column chromatography (silica gel, methanol/chloroform gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm guanidinium proton signals (δ 7.8–8.2 ppm) and methylpiperidinium peaks (δ 3.1–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M-I]⁺ at m/z 285.2) and isotopic pattern matching .

- Elemental Analysis : Validate C, H, N, and I content (±0.3% deviation).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Q. How should researchers anchor studies of this compound within a theoretical framework?

- Methodological Answer : Link experiments to hypotheses derived from:

- Ionic Liquid Theory : Investigate its ionic conductivity and solvation properties relative to other quaternary ammonium salts .

- Structure-Activity Relationships (SAR) : Use computational models (e.g., DFT) to correlate guanidinium group geometry with biological activity (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can contradictions in solubility and stability data across studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Solvent Polarity : Test solubility in DMSO vs. water; discrepancies may stem from hydrate formation .

- pH Sensitivity : Conduct stability assays at pH 2–10 (37°C, 24h) with LC-MS monitoring. Adjust buffer systems (e.g., phosphate vs. Tris) to identify degradation pathways .

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like temperature or impurities .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to nicotinic acetylcholine receptors (nAChRs) using CHARMM force fields. Focus on cation-π interactions between the guanidinium group and receptor aromatic residues .

- Docking Studies (AutoDock Vina) : Screen against protein databases (PDB IDs: 2QC1, 4AQ3) to predict binding affinities (ΔG < -8 kcal/mol indicates strong interaction) .

- QM/MM Hybrid Models : Calculate charge distribution effects on membrane permeability .

Q. What challenges arise when scaling up synthesis for preclinical studies, and how can they be mitigated?

- Methodological Answer :

- Reaction Exotherms : Use jacketed reactors with controlled cooling (-10°C) during iodide addition to prevent decomposition .

- Purification at Scale : Replace column chromatography with countercurrent distribution (ethyl acetate/water) or membrane filtration (10 kDa MWCO) .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor guanidinylation efficiency (>90% conversion threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.